2-Bromo-1-(2-iodophenyl)ethanone

Descripción general

Descripción

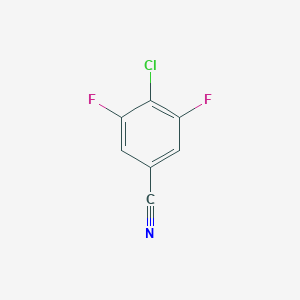

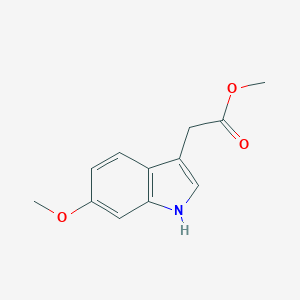

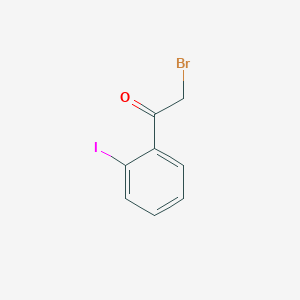

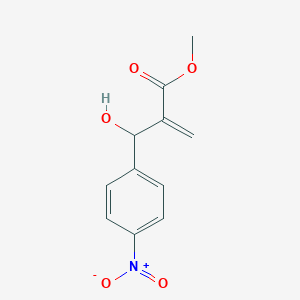

“2-Bromo-1-(2-iodophenyl)ethanone” is a chemical compound that belongs to the family of compounds known as halogenated ketones . It has a molecular formula of C8H6BrIO and an average mass of 324.941 Da .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(2-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to different carbon atoms in the ethanone backbone . The presence of these halogens contributes to the compound’s unique physical and chemical properties .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-1-(2-iodophenyl)ethanone” are not detailed in the retrieved papers, compounds of this nature typically undergo reactions that involve the halogen atoms .

Physical And Chemical Properties Analysis

“2-Bromo-1-(2-iodophenyl)ethanone” is a solid under normal conditions . It has a density of 2.080±0.06 g/cm3 and a boiling point of 162-164 °C under a pressure of 6 Torr .

Aplicaciones Científicas De Investigación

Pyrolysis Products Identification

- Identification of Pyrolysis Products : A study focused on the pyrolysis products of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone and its iodo analogue. It emphasized the formation of various by-products upon pyrolysis, highlighting the importance of understanding these processes for safety and environmental concerns (Texter et al., 2018).

Chemical Synthesis and Mechanisms

- Synthesis of α,β-Unsaturated Ketones : A study detailed the synthesis of α,β-unsaturated ketones via an electron-transfer chain reaction involving α-bromoketones, including 2-bromo-1-(4-nitrophenyl)ethanone. This synthesis pathway offers insight into the creation of chalcone analogues (Curti et al., 2007).

- Improvement in Synthetic Technology : Research on improving the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in various syntheses, was conducted. It explored the use of Br2 as a brominating agent, resulting in a higher yield and purity, demonstrating advancements in synthetic methodologies (Yu-feng, 2013).

Catalysis and Reaction Studies

- Palladium-Catalyzed Selective α-Arylation : A study presented the synthesis of 1-(2-bromophenyl)-2-phenylethanones via palladium-catalyzed α-arylation. This method highlighted the selective activation of more reactive external iodo-arenes, providing insights into more efficient synthesis processes (Krishna et al., 2014).

Crystallography and Molecular Structure

- Hydrogen-Bonding Patterns in Enaminones : Research was conducted on the hydrogen-bonding patterns in enaminones, including compounds like 2Z-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This study provided valuable information on the molecular interactions and structural stability of such compounds (Balderson et al., 2007).

Computational Chemistry Studies

- Nucleophilic Substitution Reaction Study : Computational analysis was performed on the reactions between imidazole and various 2-bromo-1-arylethanones. This study used Density Functional Theory calculations to understand the molecular interactions and reactivity of these compounds (Erdogan & Erdoğan, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUHKKKUXDGIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-iodophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)